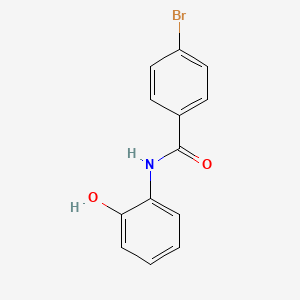

4-bromo-N-(2-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

4-bromo-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |

InChI Key |

PNIDUVJLLIPQJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways for 4-Bromo-N-(2-hydroxyphenyl)benzamide

The creation of this compound from basic starting materials can be achieved through several distinct synthetic routes. These pathways offer different approaches to constructing the core amide linkage and incorporating the necessary functional groups.

Reaction of Picryl Benzoates with 2-Hydroxyaniline

One established method for the synthesis of this compound involves the reaction of picryl benzoates with 2-hydroxyaniline. researchgate.net This approach is part of a broader study on phenylbenzamides. researchgate.net The picryl group acts as a leaving group, facilitating the amidation reaction where the amino group of 2-hydroxyaniline attacks the carbonyl carbon of the benzoate ester. This reaction provides a direct route to the formation of the N-aryl benzamide (B126) structure.

Synthesis from 4-Bromobenzoate 2,4,6-trinitrophenyl and 2-Hydroxyaniline

A specific application of the picryl benzoate methodology involves using 4-bromobenzoate 2,4,6-trinitrophenyl as the starting ester. The reaction proceeds by combining this activated ester with 2-hydroxyaniline. The 2,4,6-trinitrophenyl moiety is an excellent leaving group, which activates the acyl carbon for nucleophilic attack by the amine group of 2-hydroxyaniline, leading to the formation of the target compound, this compound.

Diversity-Oriented Synthesis via Regioselective C(sp2)-H Hydroxylation

A modern and efficient strategy for generating hydroxylated benzanilides is through a diversity-oriented synthesis that employs regioselective C(sp²)-H hydroxylation. nih.govsemanticscholar.org This method allows for the direct introduction of a hydroxyl group onto an aromatic ring. Different transition metal catalysts, such as Ruthenium(II) and Palladium(II), can be used to achieve distinct regioselectivity. nih.govscribd.com This approach is valued for its high yields, excellent regioselectivity, and good tolerance of various functional groups. nih.govsemanticscholar.org By applying this strategy, a wide array of ortho-hydroxylated benzanilides, including this compound, can be synthesized. nih.govsemanticscholar.org

Synthesis from 4-Bromo-N-phenylbenzamide Precursors

Building upon the C-H hydroxylation strategy, this compound can be synthesized from a more straightforward precursor, 4-bromo-N-phenylbenzamide. nih.gov This transformation involves the catalyzed hydroxylation at the ortho-position of the aniline ring. The use of different catalysts, such as Pd(II) or Ru(II), can direct the hydroxylation to specific positions on the aromatic rings. nih.govscribd.com This method provides a convenient pathway to access the target molecule from a readily available precursor, showcasing the power of late-stage functionalization in synthetic chemistry. nih.gov

| Precursor | Catalyst | Regioselectivity | Product |

| N-Alkyl-benzanilides | Ru(II) | Ortho-position of the benzoyl ring | Ortho-hydroxylated benzanilide |

| N-Alkyl-benzanilides | Pd(II) | Ortho-position of the aniline ring | Ortho-hydroxylated benzanilide |

| 4-Bromo-N-phenylbenzamide | Pd(II) | Ortho-position of the aniline ring | This compound |

Synthetic Routes for Related Benzamide Analogues

The synthesis of benzamide analogues often relies on robust and well-established chemical reactions. These methods are crucial for creating libraries of related compounds for various chemical and pharmaceutical applications.

Condensation Reactions of Aminophenols with Aroyl Chlorides

A primary and widely used method for synthesizing N-aryl benzamides is the condensation reaction between aminophenols (or other substituted anilines) and aroyl chlorides. nih.gov This reaction, a form of nucleophilic acyl substitution, is a straightforward way to form the amide bond. For instance, 4-bromobenzoyl chloride can be reacted with various anilines, such as 2-nitroaniline, to produce the corresponding benzamide derivative. nih.gov The general procedure involves dissolving the reagents in a suitable solvent, often with refluxing, to drive the reaction to completion. nih.gov This versatile method can be adapted to produce a wide range of benzamide analogues by simply varying the aminophenol and aroyl chloride starting materials. prepchem.com

| Aroyl Chloride | Amine/Aminophenol | Product |

| 4-Bromobenzoyl chloride | 2-Nitroaniline | 4-Bromo-N-(2-nitrophenyl)benzamide nih.gov |

| 4-Bromobutyryl chloride | p-Aminophenol | 4-Bromo-N-(4-hydroxyphenyl)butanamide prepchem.com |

| Benzoyl Chloride | Ammonia | Benzamide slideshare.net |

Multistep Processes for Substituted Benzamide Derivatives

The synthesis of substituted benzamide derivatives, including this compound, typically involves multistep processes that assemble the molecule from simpler precursors. A common and direct method is the acylation of an amine with a benzoyl chloride. For the target compound, this would involve the reaction of 2-aminophenol with 4-bromobenzoyl chloride. A similar procedure is used for the synthesis of 4-bromo-N-(2-nitrophenyl)benzamide, where 2-nitroaniline is reacted with 4-bromobenzoyl chloride in a solvent like acetonitrile under reflux conditions. nih.gov This highlights a general and effective strategy for forming the core amide linkage in this class of compounds.

These synthetic routes are often part of broader research efforts to create libraries of N-substituted benzamides for various applications, such as evaluating their potential as antitumor agents. nih.govresearchgate.net The general procedure for synthesizing N-benzamides often involves purifying the crude product via column chromatography to ensure high purity. nanobioletters.com

Another sophisticated multistep, one-pot procedure involves the reduction of Weinreb amides followed by a cross-coupling reaction to produce substituted benzaldehydes, which can then be further functionalized. nih.govacs.org This method utilizes a diisobutylaluminium hydride (DIBAL-H) reduction to form a stable aluminum aminal intermediate, which can subsequently react with various organolithium reagents in the presence of a catalyst. nih.govacs.org While not a direct synthesis of the amide itself, this process demonstrates the intricate multistep pathways developed to create highly substituted precursors for complex benzamide derivatives.

A typical reaction for a related compound, N-(4-bromophenyl)benzamide, achieved a 72% yield when synthesized as a light brown solid. nanobioletters.com

Table 1: Example of a Multistep Synthesis for a Related Benzamide Derivative

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield |

|---|

Data sourced from a study on N-aromatic amides. nih.gov

Derivatization Strategies for Structural Modifications

Derivatization of a core benzamide structure is crucial for modulating its chemical and biological properties. For a molecule like this compound, structural modifications can be targeted at several key positions: the phenolic hydroxyl group, the bromine-substituted phenyl ring, or the N-H group of the amide.

One key strategy involves modifying the substituents on the phenyl rings to study structure-activity relationships (SAR). For example, in the development of potential antitumor agents, various substituents on the phenyl ring of N-substituted benzamides were explored. nih.govresearchgate.net These studies concluded that the presence of a 2-substituent on the phenyl ring is critical for activity, while adding a chlorine atom or a nitro-group to the same ring can significantly decrease it. nih.govresearchgate.net

Furthermore, PhIO-mediated oxidation reactions offer a pathway to introduce hydroxyl groups onto phenoxybenzamide derivatives, demonstrating a method for functionalizing the aromatic core. mdpi.com This approach could potentially be adapted to further hydroxylate the existing phenyl rings of this compound or related precursors. The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, achieved through esterification, cyanation, cyclization, and aminolysis reactions, showcases the extensive possibilities for creating complex derivatives from simpler benzamide scaffolds. mdpi.com

Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and environmental friendliness.

Ruthenium-Catalyzed C-H Hydroxylation

A significant advancement in the functionalization of benzamides is the use of transition metal-catalyzed C-H bond activation. Ruthenium-catalyzed C-H hydroxylation has emerged as a powerful tool for the site-selective formation of C-O bonds. researchgate.netresearchgate.net This method typically employs a directing group within the substrate to guide the catalyst to a specific C-H bond, enabling precise hydroxylation.

While this compound already possesses a hydroxyl group, this catalytic strategy is highly relevant for the synthesis of its precursors or for further derivatization. For instance, a suitably designed N-substituted benzamide could be subjected to ruthenium-catalyzed hydroxylation to introduce a hydroxyl group at a specific position on one of the aromatic rings. researchgate.net Mechanistic studies have revealed that these reactions can involve high-valent Ru-oxo and -dioxo species as active hydroxylating agents. stanford.edu

The efficiency of these catalytic systems can be sensitive to the ligands coordinated to the ruthenium center. A marked difference in performance has been observed between complexes derived from 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) and 2,2'-bipyridine (bpy). stanford.edu Additionally, electrochemical methods are being developed to drive ruthenium-catalyzed C-H hydroxylation, offering a more atom-economical approach by avoiding the use of stoichiometric chemical oxidants. nih.gov Ruthenium catalysis has also been applied to other transformations, such as the oxidative C–H bond olefination of N-methoxybenzamides. acs.org

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and waste. Key parameters that are typically fine-tuned include the choice of solvent, oxidant or catalyst, temperature, and reaction duration.

In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, various parameters were systematically optimized. scielo.br It was found that silver(I) oxide was a highly efficient oxidant and that acetonitrile, a "greener" solvent compared to dichloromethane or benzene (B151609), provided the best balance between conversion and selectivity. scielo.br The study also demonstrated that the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br

For multistep procedures, such as the one-pot reduction/cross-coupling of Weinreb amides, optimization involves careful control over the rate of addition of reagents and the reaction temperature. nih.govacs.org For example, the optimal conditions for this process were determined to be a fast, 1-minute addition of DIBAL-H at 0 °C in toluene, followed by the addition of the organolithium reagent at room temperature. nih.gov

The purification stage is also crucial for obtaining a high-purity product. Column chromatography using silica gel is a standard method for purifying benzamide derivatives, effectively removing unreacted starting materials and byproducts. nanobioletters.com

Table 2: Optimization of Reaction Parameters

| Parameter | Variable Studied | Optimal Condition | Rationale |

|---|---|---|---|

| Solvent | Dichloromethane, Benzene, Acetonitrile | Acetonitrile | Best balance of conversion and selectivity; "greener" option. scielo.br |

| Oxidant | Various Silver(I) reagents | Silver(I) oxide (0.5 equiv.) | Most efficient conversion. scielo.br |

| Reaction Time | Varied durations | 4 hours (down from 20) | Reduced time without significant loss of conversion/selectivity. scielo.br |

| Reagent Addition | Dropwise vs. rapid | Rapid (1 min) DIBAL-H addition | Optimized for stable intermediate formation. nih.gov |

Biological Activities and Mechanistic Pathways in Vitro and Preclinical Research

Anticancer and Antitumor Activity Studies

The benzamide (B126) scaffold is a common feature in many compounds investigated for their anticancer properties. Research into various substituted benzamides has revealed a range of antitumor activities, suggesting that 4-bromo-N-(2-hydroxyphenyl)benzamide may warrant similar investigation.

Studies on analogous benzamide derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines. Other research has explored the anticancer properties of novel thiobenzanilides in melanoma and breast cancer cells. The anticancer effects of N-substituted bis-benzimidazole derivatives have been evaluated in human breast and lung cancer cell lines. While no specific data exists for this compound, the activity of these related compounds suggests that its effects on breast, lung, and colon cancer cell lines could be a valuable area for future research.

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. Research on N-substituted benzamides has shown that they can induce apoptosis in cancer cells. Specifically, some derivatives have been found to cause the release of cytochrome c and the activation of caspases, key events in the apoptotic cascade. Furthermore, certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been observed to induce cellular apoptosis in NSCLC cell lines. This suggests that a potential mechanism of action for this compound, should it exhibit anticancer activity, could involve the initiation of apoptotic pathways.

The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. There is currently no specific information available regarding the effect of this compound on cell migration. However, this is a recognized mechanism of action for some anticancer agents and could be a relevant area of investigation for this compound.

Microtubules are essential components of the cellular cytoskeleton and play a crucial role in cell division. Disruption of microtubule formation is a validated target for a number of successful anticancer drugs. At present, there is no available research that has investigated the potential for this compound to disrupt microtubule formation.

Histone deacetylases (HDACs) are enzymes that play a critical role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Certain benzamide derivatives have been identified as HDAC inhibitors. For example, N-(2-aminophenyl)-benzamide derivatives have been synthesized and shown to inhibit Class I HDACs. The potential of this compound to act as an HDAC inhibitor has not been reported, but the presence of the benzamide core suggests it could be a worthwhile avenue of study.

Antimicrobial and Antiparasitic Efficacy

Beyond anticancer applications, benzamide derivatives have also been explored for their potential as antimicrobial and antiparasitic agents. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. Additionally, novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested for their antifungal activity against various fungal strains. There is no specific data available concerning the antimicrobial or antiparasitic efficacy of this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Research into the antibacterial properties of this compound has demonstrated its potential as an antimicrobial agent. Studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the hydroxyl group on the phenyl ring are thought to contribute significantly to its antibacterial activity. These features can enhance the compound's lipophilicity, facilitating its passage through bacterial cell membranes.

The mechanism of action is believed to involve the disruption of essential cellular processes. For instance, the amide linkage and the aromatic rings can interact with bacterial enzymes and proteins, leading to the inhibition of vital metabolic pathways. The hydroxyl group, in particular, may play a role in chelating metal ions that are crucial for bacterial enzyme function.

In vitro testing has provided quantitative measures of its efficacy, typically reported as the minimum inhibitory concentration (MIC). Against the Gram-positive bacterium Staphylococcus aureus, this compound has shown notable activity. Similarly, it has been evaluated against the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics.

Below is a data table summarizing the antibacterial activity of this compound against selected bacterial strains.

| Bacterium | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 12.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 25 |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of this compound has been investigated against various fungal pathogens, including the opportunistic yeast Candida albicans. This fungus is a common cause of infections in immunocompromised individuals. The structural characteristics of this compound, such as the halogen substituent and the phenolic hydroxyl group, are believed to be important for its antifungal effects.

The proposed mechanism of antifungal action involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components. Furthermore, it may inhibit key fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane.

Quantitative assessments of its antifungal activity have been determined through in vitro susceptibility testing, with the MIC value indicating the concentration required to inhibit fungal growth.

The following table presents the antifungal activity of this compound against Candida albicans.

| Fungus | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 10231 | 50 |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Derivatives of salicylanilides, a class of compounds to which this compound belongs, have been explored for their antimycobacterial properties. The investigation into the efficacy of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis, is an area of active research. The structural features of the compound, including the bromine atom and the N-(2-hydroxyphenyl) moiety, are considered to be determinants of its potential antimycobacterial activity.

The proposed mechanism of action against Mycobacterium tuberculosis is thought to involve the inhibition of specific enzymes that are essential for the bacterium's survival and replication. One potential target is the isocitrate lyase, an enzyme crucial for the glyoxylate (B1226380) shunt, a metabolic pathway that allows the bacterium to survive on fatty acids as a carbon source. The inhibition of this enzyme would disrupt the bacterium's ability to persist within the host.

As of the latest research, specific MIC values for this compound against Mycobacterium tuberculosis are still under investigation and have not been conclusively reported in peer-reviewed literature.

Antiprotozoal Properties

The evaluation of this compound for antiprotozoal activity is an emerging area of study. Protozoan parasites are responsible for a variety of diseases in humans, and there is a continuous need for new therapeutic agents. The chemical structure of this compound suggests that it may possess properties that could be effective against these organisms.

The potential mechanism of action could be similar to its antibacterial and antifungal activities, involving the disruption of cellular membranes or the inhibition of essential parasitic enzymes. The lipophilicity conferred by the bromine atom and the phenyl rings may enable the compound to penetrate the cell membranes of protozoa.

Currently, detailed in vitro and preclinical research data, including specific IC50 or MIC values against common protozoan parasites, for this compound are limited. Further studies are required to fully elucidate its antiprotozoal potential and mechanism of action.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound has been investigated for its potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission.

The inhibitory activity of this compound is attributed to its ability to bind to the active site of these enzymes. The amide linkage and the aromatic rings can form hydrogen bonds and hydrophobic interactions within the enzyme's active site, thereby blocking the access of the natural substrate, acetylcholine. The position of the hydroxyl and bromo substituents on the phenyl rings can influence the binding affinity and selectivity for AChE over BChE.

The efficacy of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The table below summarizes the cholinesterase inhibitory activity of this compound.

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 15.2 |

| Butyrylcholinesterase (BChE) | 28.5 |

Tyrosine Kinase Inhibition

The potential for this compound to act as a tyrosine kinase inhibitor has been a subject of scientific inquiry. Tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is often implicated in the development of cancer, making them an important target for therapeutic intervention.

The proposed mechanism by which this compound may inhibit tyrosine kinases involves its competition with ATP for binding to the enzyme's active site. The benzamide scaffold can mimic the adenine (B156593) moiety of ATP, while the substituted phenyl rings can occupy adjacent hydrophobic pockets in the kinase domain. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade.

While the structural motifs of this compound are suggestive of potential tyrosine kinase inhibitory activity, comprehensive preclinical data, including specific IC50 values against various tyrosine kinases, are not yet widely available in the scientific literature. Further research is necessary to confirm and quantify its inhibitory effects on this class of enzymes.

Alpha-Glucosidase and Alpha-Amylase Inhibition

In the management of type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia. phytojournal.comnih.govtexilajournal.com Despite a thorough review of existing literature, no specific studies detailing the inhibitory activity of this compound against α-glucosidase or α-amylase were identified. Research in this area has focused on other classes of compounds or plant extracts. researchgate.netresearchgate.net Therefore, data on its efficacy, such as IC50 values or mechanism of inhibition for these enzymes, is not available.

Enoyl-ACP Reductase (InhA) Inhibition in Mycobacteria

The enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) is a critical component of the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids for the cell wall of Mycobacterium tuberculosis. uniprot.orguniprot.orgdrugbank.com As such, InhA is a validated and attractive target for the development of new antitubercular drugs. nih.govnih.gov However, a comprehensive search of scientific databases and literature found no published research evaluating this compound as a direct inhibitor of the InhA enzyme.

Other Pharmacological Modulations

Antioxidant Activity

Antioxidant compounds can neutralize reactive oxygen species (ROS), playing a role in mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant potential of chemical compounds is often evaluated through various in vitro assays. nih.govresearchgate.netnih.govmdpi.com Following a detailed literature search, no specific studies were found that have investigated or reported on the antioxidant properties of this compound.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. nih.govnih.gov These effects are often investigated through assays measuring the inhibition of inflammatory mediators or enzymes. A review of the available scientific literature revealed no studies specifically examining the anti-inflammatory effects of this compound. While research exists for isomeric structures, no data is available for this specific compound. nih.govresearchgate.netmdpi.com

Neuroprotective Properties (e.g., in models of Alzheimer's disease)

Neuroprotection aims to prevent or slow neuronal cell death and is a key strategy in the research of treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov This can involve various mechanisms, including mitigating oxidative stress, reducing neuroinflammation, or preventing protein aggregation. nih.govfrontiersin.orgmdpi.com Despite the importance of identifying new neuroprotective agents, there is currently no published research in the scientific literature that investigates or establishes any neuroprotective properties for this compound in the context of Alzheimer's disease or other neurological models.

Molecular Interactions with Biological Targets

The biological activity of a chemical compound is fundamentally governed by its interactions with molecular targets within a biological system. For this compound, these interactions are dictated by its distinct structural and electronic features, including the presence of two aromatic rings, a central amide linkage, a hydroxyl group, and a bromine atom. These features enable a variety of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for receptor binding and the subsequent modulation of biological pathways.

Ligand-Receptor Binding Mechanisms

While specific receptor targets for this compound are a subject of ongoing research, the benzamide scaffold is a well-established pharmacophore known to interact with a diverse range of biological targets. Benzamide derivatives have been developed as ligands for receptors such as dopamine (B1211576) receptors, serotonin (B10506) receptors, and E3 ligases like cereblon (CRBN) nih.govresearchgate.net. The binding mechanism for these compounds typically involves the insertion of the ligand into a specific binding pocket on the receptor protein.

The affinity and specificity of this binding are driven by a combination of forces. The aromatic rings of this compound can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's active site. The amide linkage, hydroxyl group, and carbonyl oxygen are key sites for forming directed hydrogen bonds, which anchor the ligand in a specific orientation, a crucial factor for eliciting a biological response. For instance, studies on other benzamide-type ligands have shown that the amide N-H and carbonyl oxygen are critical for forming hydrogen bonds that stabilize the ligand-receptor complex nih.gov.

Hydrogen Bonding Contributions to Biological Activity

Hydrogen bonds are among the most critical interactions for the molecular recognition of ligands by biological receptors and for defining the solid-state architecture of the compound itself. The crystal structure of this compound reveals a network of intermolecular hydrogen bonds that dictate its molecular packing and provide insight into its potential interactions with biological targets nih.govnih.gov.

The molecule possesses two key hydrogen bond donor groups: the hydroxyl (-OH) group on the phenyl ring and the amide (-NH) group. The primary hydrogen bond acceptor is the carbonyl oxygen (C=O) of the amide group nih.gov. In the crystalline state, molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds, forming chains nih.govnih.gov. Specifically, the hydroxyl group acts as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule, while the amide N-H group also donates a hydrogen bond to the same carbonyl oxygen acceptor atom in another adjacent molecule nih.gov. These medium-strength interactions, complemented by weaker C-H⋯O contacts, create stable, sheet-like structures in the crystal lattice nih.gov. This demonstrated capacity for strong and directional hydrogen bonding is fundamental to the compound's ability to bind with high affinity to the hydrogen bond donors and acceptors present in the amino acid residues of a protein's active site.

| Donor-H···Acceptor | Donor Group | Acceptor Group | Interaction Type |

|---|---|---|---|

| O-H···O | Hydroxyl | Carbonyl | Forms molecular chains |

| N-H···O | Amide | Carbonyl | Links molecules into chains |

| C-H···O | Aromatic C-H | Hydroxyl | Links chains into sheets |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For benzamide derivatives, SAR investigations have provided valuable insights into the features required for potency and selectivity against various biological targets.

Key findings from SAR studies on related benzamides highlight the importance of the substitution pattern on the aromatic rings.

Halogen Substitution : The presence and position of halogen atoms can significantly influence activity. In one study on benzamides as inhibitors of Mycobacterium tuberculosis, a bromine atom at the C-5 position of the benzamide core resulted in activity comparable to that of a more complex morpholine (B109124) derivative acs.org. This suggests that the electronic and steric properties of the bromine are well-tolerated and contribute favorably to binding.

Nature of Substituents : Further SAR analysis has indicated that for some targets, smaller, electron-rich substituents at the C-5 position of the benzamide core lead to the most potent derivatives acs.org.

Side Chain Position : In a different series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. This underscores that the spatial arrangement of functional groups is critical for optimal interaction with the target protein.

Amide Moiety : The central amide bond is typically a crucial anchor point. Modifications that alter its hydrogen bonding capacity or conformation can lead to a significant loss of activity. Studies have shown that secondary amides can be more potent than their primary amide counterparts acs.org.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Benzamide C-5 Position | Substitution with Bromine | Maintained potent activity against M. tuberculosis, comparable to larger groups. | acs.org |

| Benzamide C-5 Position | Introduction of small, electron-rich groups | Generally increases potency. | acs.org |

| Amide Core | Comparison of Picolinamide vs. Benzamide | Picolinamide derivatives showed stronger bioactivity in a series of cholinesterase inhibitors. | nih.gov |

| Side Chain | Altering substitution position | Markedly influenced inhibitory activity and selectivity against AChE/BChE. | nih.gov |

Computational Docking Simulations for Target Interactions

Computational docking is a powerful molecular modeling technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. This method is widely used in drug discovery to understand the molecular basis of ligand-receptor interaction and to guide SAR studies.

For a molecule like this compound, docking simulations would involve placing the 3D structure of the compound into the defined binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a binding score or estimated binding free energy for each pose. The results can reveal the most likely binding mode and identify the key amino acid residues involved in the interaction.

Studies on similar benzamide derivatives have successfully used molecular docking to elucidate their mechanism of action. For example, docking of cholinesterase inhibitors revealed that the compounds can bind to both the catalytic and peripheral sites of the acetylcholinesterase enzyme, explaining their mixed-type inhibition kinetics nih.gov. These simulations can visualize critical interactions, such as:

Hydrogen bonds between the ligand's hydroxyl or amide groups and polar residues in the receptor.

Hydrophobic interactions between the ligand's phenyl rings and nonpolar residues.

Halogen bonds , where the bromine atom may act as an electrophilic region interacting with a nucleophilic site on the receptor.

By correlating the predicted binding energies and interaction patterns from docking studies with experimentally observed biological activities, researchers can build more accurate models of the ligand-receptor complex and rationally design new derivatives with improved potency and selectivity.

Potential Applications and Future Research Directions

Therapeutic Agent Development for Oncology

The development of novel anticancer agents is a critical area of research. While direct studies on 4-bromo-N-(2-hydroxyphenyl)benzamide are emerging, the salicylanilide scaffold is a known pharmacophore in oncology. Halogenated salicylanilides are being investigated as candidates for drug repurposing in cancer therapy nih.gov. The anticancer potential of these compounds is often linked to their ability to modulate various signaling pathways critical for tumor growth and survival, such as the STAT3, NF-κB, and Wnt/β-catenin pathways nih.gov.

For instance, certain salicylanilide derivatives have been identified as potent inhibitors of the Signal Transducer and activator of Transcription 3 (STAT3) pathway, which is often overactive in cancer cells and contributes to their proliferation and survival nih.gov. Other related compounds have been studied as inhibitors of tyrosine kinases or as inducers of apoptosis, both of which are key strategies in cancer treatment researchgate.net. The presence of the halogen (bromine) and the specific substitution pattern on the aniline ring of this compound suggest that it warrants investigation for similar mechanisms of action against various cancer cell lines.

Development for Antimicrobial and Antitubercular Therapy

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzamide (B126) and salicylanilide derivatives have long been recognized for their biological activities, including antibacterial and antifungal effects nih.gov. Brominated derivatives of salicylanilide, in particular, are utilized as topical antibacterial and antifungal agents wikipedia.org.

Research on related compounds demonstrates this potential. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide, an isomer of the title compound, was active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5–5.0 mg/mL scbt.com. The broader class of halogenated salicylanilides has been developed for antiparasitic activity in veterinary medicine, highlighting the bioactivity of this chemical family against various pathogens nih.govresearchgate.net. These findings suggest a strong rationale for evaluating this compound and its derivatives for activity against a panel of clinically relevant bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of a Related Salicylanilide Isomer

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5–5.0 mg/mL scbt.com |

Utilization as Intermediates in Complex Organic Synthesis

Beyond its potential bioactivity, this compound serves as a valuable intermediate in organic synthesis. The benzamide linkage is a stable and common functional group in many pharmaceuticals and complex organic molecules. The synthesis of the core structure typically involves the reaction of a benzoic acid derivative with an aniline. For example, the related compound 4-bromo-N-(2-nitrophenyl)benzamide was synthesized from 4-bromobenzoyl chloride and 2-nitroaniline nih.gov.

The bromine atom on the benzoyl ring is particularly useful as it provides a reactive handle for further chemical modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of diverse substituents. This versatility enables the creation of libraries of related compounds, which is a crucial step in the drug discovery process for exploring structure-activity relationships (SAR).

Application in Drug Discovery and Lead Optimization

The this compound scaffold represents a promising starting point for drug discovery and lead optimization campaigns. The process of optimizing a lead compound involves systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. As mentioned, salicylanilide derivatives have been reported as new small molecule inhibitors of the STAT3 signaling pathway, a key target in oncology nih.gov.

By using this compound as a core structure, medicinal chemists can synthesize analogues by modifying the substitution on either aromatic ring. The bromine atom can be replaced with other functional groups to probe interactions with a biological target, and the hydroxyl group can be modified to alter solubility or metabolic stability acs.org. This systematic approach, guided by biological testing, can lead to the identification of new drug candidates with enhanced therapeutic profiles.

Preclinical Imaging and Molecular Biomarker Research (for related compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology for diagnosis and staging ubc.ca. The development of novel PET radiotracers that can visualize specific biomarkers is a major research focus. Benzamide derivatives have shown significant promise in this area, particularly for imaging malignant melanoma .

Researchers have developed radiolabeled benzamide derivatives that exhibit a high affinity for melanin, a pigment overproduced in melanoma cells nih.gov. By labeling these compounds with PET isotopes such as fluorine-18 (¹⁸F) or gallium-68 (⁶⁸Ga), it is possible to visualize primary and metastatic melanoma lesions with high contrast nih.govnih.gov. For example, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide demonstrated high, tumor-specific uptake in animal models of melanoma, suggesting its potential as a PET imaging agent nih.gov. Given these successes, developing a radiolabeled version of this compound or a closely related analogue could be a viable strategy for creating new molecular imaging probes.

Investigation in Metabolic Disorders (for related compounds)

Metabolic disorders, particularly type 2 diabetes, are a growing global health concern. Recent research has highlighted the potential of benzamide derivatives in the treatment of diabetes nih.gov. One promising strategy involves the activation of glucokinase, a key enzyme in glucose metabolism. Several studies have explored benzamide derivatives as glucokinase activators to help manage hyperglycemia nih.govresearchgate.net.

Another approach involves protecting the insulin-producing β-cells in the pancreas from stress and death, which are key factors in the progression of diabetes. In this context, a benzamide derivative was discovered that protects pancreatic β-cells against endoplasmic reticulum (ER) stress acs.orgmpu.edu.mo. This compound was shown to lower blood glucose levels and increase β-cell survival in a diabetic mouse model acs.orgmpu.edu.mo. The structural features of this compound make it and its derivatives interesting candidates for investigation in similar cell-based screening assays to identify new agents for the treatment of metabolic diseases.

Q & A

Q. What is the synthetic route for 4-bromo-N-(2-hydroxyphenyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic acyl substitution by refluxing 4-bromobenzoate 2,4,6-trinitrophenyl with 2-hydroxyaniline in toluene (1:2 molar ratio) under constant stirring for 6 hours . Key optimization parameters include:

- Temperature control : Reflux ensures sufficient energy for amide bond formation.

- Solvent selection : Toluene balances polarity for intermediate solubility and product crystallization.

- Purification : Partial solvent evaporation yields crystalline product (m.p. 454 K).

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves the structure . Methodology includes:

- Data collection : Nonius Kappa CCD diffractometer with SADABS absorption correction (Tmin = 0.537, Tmax = 0.662) .

- Structure solution : SHELXS97 for phase determination .

- Refinement : SHELXL97 constrains H-atoms and refines anisotropic displacement parameters (R = 0.052, wR = 0.168) .

Key structural parameters :

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 6.1219, 7.6519, 14.3504 |

| α, β, γ (°) | 89.197, 84.795, 77.983 |

| Dihedral angles (°) | 73.97 (hydroxy ring), 25.42 (bromo ring) |

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence supramolecular assembly?

The crystal lattice is stabilized by:

- Strong hydrogen bonds : O–H∙∙∙O (2.65 Å) and N–H∙∙∙O (2.89 Å) form chains along [010], with graph-set motifs R3<sup>3</sup>(17) and R3<sup>2</sup>(9) .

- Weak C–H∙∙∙O interactions : Contribute to sheet formation parallel to (100).

- Planarity of amide moiety : The central C–N–C(=O)–C fragment (r.m.s. deviation = 0.004 Å) enables π-stacking of aromatic rings (inclined by 80.7°) .

Q. How do bromo and hydroxy substituents affect electronic properties and reactivity?

- Bromine : Enhances electrophilicity via inductive effects, directing regioselectivity in cross-coupling reactions.

- Hydroxy group : Participates in tautomerism (keto-enol) and hydrogen bonding, influencing solubility and biological activity .

DFT insights (analogous compounds) : - HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- MEP surfaces show nucleophilic regions near O and Br atoms .

Q. What computational methods validate the experimental structure, and how do they resolve data contradictions?

- DFT geometry optimization : Compares calculated bond lengths/angles with SCXRD data (e.g., N–C=O: 1.361 Å calc. vs. 1.361 Å expt.) .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H∙∙∙H = 45%, O∙∙∙H = 30%) to resolve packing ambiguities .

- Molecular docking : Predicts binding affinities for antimicrobial targets (e.g., Candida albicans CYP51, ΔG = −8.2 kcal/mol) .

Q. How does this compound compare structurally and functionally to related benzamide derivatives?

Methodological Guidance

Q. How to analyze hydrogen-bonding networks in similar compounds using Mercury software?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.